![molecular formula C9H12FN B1396129 1-(5-Fluoro-3-methylphenyl)ethylamine CAS No. 1270461-30-7](/img/structure/B1396129.png)
1-(5-Fluoro-3-methylphenyl)ethylamine
Overview
Description
Chemical Reactions Analysis
Amines, including 1-(5-Fluoro-3-methylphenyl)ethylamine, can undergo a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible, and water is eliminated in the process .Scientific Research Applications
Neurological and Psychiatric Research
1-(5-Fluoro-3-methylphenyl)ethylamine and its derivatives have been investigated for their potential in treating neurological and psychiatric disorders. For instance, certain derivatives have shown anti-dopaminergic properties, indicating potential uses in treating conditions like schizophrenia, dependency, and neurodegenerative disorders. These compounds have demonstrated a range of activities including neuroleptic, neuroprotective, and antiaddictive effects (Habernickel, 2003). Another derivative was found to function as an NMDA receptor antagonist, eliciting dissociative effects, indicating its potential in neuroscience research or clinical applications (Dybek et al., 2019).
Antidepressant Development
Derivatives of 1-(5-Fluoro-3-methylphenyl)ethylamine have been studied for their potential in developing new antidepressants. Researchers have incorporated serotonin 1A (5-HT(1A)) receptor pharmacophoric elements into these derivatives, identifying compounds with affinity for both the serotonin transporter and the 5-HT(1A) receptor, which are promising leads for further studies (Evrard et al., 2005).
Cancer Research
In cancer research, a novel compound synthesized from 1-(5-Fluoro-3-methylphenyl)ethylamine showed promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines, indicating its potential in developing new cancer therapies (Kumar et al., 2020).
Alzheimer's Disease Research
The compound was also used in the development of a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients, providing valuable insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Mechanism of Action
Target of Action
It’s known that similar indole derivatives bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related indole derivatives are known to interact with their targets, leading to a variety of biological responses . The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions could include a variety of cellular responses, depending on the specific pathways involved.
Result of Action
Related indole derivatives have been reported to exhibit a range of biological activities, including antiviral effects . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCZNYBUCHPPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-5-methylphenyl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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